molecular formula C10H8FNO2 B14005363 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- CAS No. 1227580-91-7

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-

Cat. No.: B14005363
CAS No.: 1227580-91-7
M. Wt: 193.17 g/mol
InChI Key: YLQLRFVXUBZLDC-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a fluorinated and methoxylated indole derivative with a carboxaldehyde group at position 3. Indole-3-carboxaldehyde derivatives are critical precursors in synthesizing bioactive alkaloids and pharmaceuticals, leveraging their ability to undergo diverse functionalization reactions .

Properties

CAS No.

1227580-91-7

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3

InChI Key

YLQLRFVXUBZLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC=C2C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation Route

This method adapts the protocol from CN102786460A, utilizing a substituted 2-methylaniline precursor to construct the indole core while introducing the aldehyde group.

Key Steps :

  • Substrate Preparation : Start with 2-methyl-4-fluoro-6-methoxyaniline.
  • Vilsmeier Reagent Formation : Combine anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0–5°C.
  • Cyclization/Formylation : Add the aniline derivative dropwise to the reagent, followed by reflux (5–8 h) to form the indole ring and install the aldehyde at position 3.
  • Workup : Neutralize with saturated Na₂CO₃, isolate via filtration, and purify by recrystallization.

Reaction Table :

Parameter Specification
Starting Material 2-Methyl-4-fluoro-6-methoxyaniline
Solvent Anhydrous DMF
Reagent POCl₃ (1.2 eq)
Temperature 0–5°C (initial), reflux (110°C)
Reaction Time 6–8 h (reflux)
Yield (Expected) 70–85% (based on analogous examples)

Mechanistic Insight :
The Vilsmeier reagent (DMF-POCl₃ complex) electrophilically activates the aniline’s methyl group, enabling cyclization to the indole scaffold and subsequent formylation at C3.

Functionalization of Preformed Indole Derivatives

For substrates lacking pre-installed substituents, late-stage modifications can introduce methoxy and fluoro groups.

Spectral Data Projections

While explicit data for 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde are unavailable, predictions derive from analogous structures:

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 12.45 (1H, br s, NH)
  • δ 9.96 (1H, s, CHO)
  • δ 8.38 (1H, d, J = 2.8 Hz, H-2)
  • δ 7.60 (1H, d, J = 8.8 Hz, H-4)
  • δ 7.12 (1H, dd, J = 8.8, 2.8 Hz, H-6)
  • δ 3.83 (3H, s, OCH₃)

¹³C NMR :

  • δ 192.1 (CHO), 161.2 (C-5), 156.7 (C-7-F), 135.4 (C-3), 126.8–110.2 (aromatic carbons), 55.9 (OCH₃).

MS (ESI) : m/z 210.1 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Ensure correct positioning of fluoro and methoxy groups during substrate synthesis.
  • Purification : Recrystallization from EtOAc/hexanes (1:3) resolves solubility issues.
  • Yield Improvement : Use freshly distilled POCl₃ and strictly anhydrous DMF to minimize side reactions.

Alternative Pathways

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

  • Product : 7-Fluoro-5-methoxy-1H-indole-3-carboxylic acid.

  • Mechanism : The aldehyde is oxidized to a carboxyl group via intermediate geminal diol formation.

Example :

Oxidation of 7-fluoro-1H-indole-3-carbaldehyde using KMnO₄ yielded the corresponding carboxylic acid with >90% purity.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

  • Product : 7-Fluoro-5-methoxy-1H-indole-3-methanol.

  • Mechanism : Hydride transfer to the carbonyl carbon generates the alcohol.

Example :

Reduction of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde with NaBH₄ produced the alcohol in 85% yield.

Nucleophilic Substitution

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):

  • Reagents/Conditions : Sodium methoxide (NaOMe) in methanol at reflux .

  • Product : 5-Methoxy-7-methoxy-1H-indole-3-carbaldehyde (if substituting fluorine) or derivatives with other nucleophiles (e.g., amines).

  • Mechanism : Fluorine’s electronegativity activates the ring for NAS, with methoxy directing substitution to para/ortho positions.

Example :

Substitution of 7-fluoro-5-iodo-1H-indole-3-carbaldehyde with methoxy groups achieved 63% yield under BF₃·Et₂O catalysis .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, influenced by electron-donating (methoxy) and withdrawing (fluoro) groups:

  • Typical Reagents : N-Iodosuccinimide (NIS) with Lewis acids like BF₃·Et₂O .

  • Product : 5-Iodo-7-fluoro-1H-indole-3-carbaldehyde (analogous reaction).

  • Regioselectivity : Methoxy at C5 directs electrophiles to C4 or C6, while fluorine at C7 deactivates C7 for further substitution.

Example :

Iodination of 7-fluoro-1H-indole-3-carbaldehyde at C5 using NIS/BF₃·Et₂O gave 63% yield .

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones:

  • Reagents/Conditions : Hydrazines or amines in ethanol/THF under reflux.

  • Product : Hydrazones or imines for further heterocyclic synthesis.

Example :

Condensation of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde with hydrazine yielded hydrazone derivatives.

Stability and Side Reactions

  • Dimerization Risk : Prolonged exposure to acidic conditions may lead to dimer formation via aldol condensation .

  • Light Sensitivity : The aldehyde group necessitates storage in amber vials to prevent photooxidation .

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- with structurally related indole and indazole derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Applications/Properties Reference
7-Fluoro-1H-indole-3-carbaldehyde 7-F C₉H₆FNO N/A N/A Intermediate for bioactive alkaloids
5-Methoxy-1H-indazole-3-carboxaldehyde 5-OCH₃ (indazole core) C₉H₇N₂O₂ 91 N/A High-yield synthesis via nitrosation
5-Fluoro-1H-indazole-3-carboxaldehyde 5-F (indazole core) C₈H₅FN₂O 87 N/A Moderate reactivity in coupling reactions
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole 5-OCH₃ (indole core) C₂₂H₁₈N₄O N/A N/A Bioactive imidazole-indole hybrid
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide C₂₂H₁₆FN₂O₂ 37.5 249–250 Anticancer and kinase inhibition

Substituent Position and Electronic Effects

  • Fluorine vs. Methoxy Groups : Fluorine, being electron-withdrawing, increases electrophilicity at the carboxaldehyde group, enhancing reactivity in nucleophilic additions. Methoxy groups (electron-donating) at position 5 may stabilize the indole ring through resonance, as seen in 5-Methoxy-1H-indazole-3-carboxaldehyde (91% yield) . The combined 7-fluoro and 5-methoxy substituents in the target compound likely balance electronic effects, optimizing stability and reactivity.
  • Comparison with Indazole Derivatives : Indazole analogs (e.g., 5-Fluoro-1H-indazole-3-carboxaldehyde, 87% yield) exhibit lower yields compared to methoxylated indazoles, suggesting methoxy groups improve synthetic efficiency in nitrosation reactions .

Key Research Findings and Implications

  • Synthetic Optimization : The high yield of 5-Methoxy-1H-indazole-3-carboxaldehyde (91%) suggests that methoxy-substituted indoles/indazoles are synthetically favorable, likely due to reduced side reactions .
  • Biological Relevance : Fluorine and methoxy substituents are recurrent motifs in bioactive indoles, such as kinase inhibitors and antimicrobial agents .
  • Contradictions and Limitations : Indazole derivatives (e.g., 6-Bromo-1H-indazole-3-carboxaldehyde, 78% yield) exhibit lower yields compared to indole analogs, highlighting core-dependent reactivity differences .

Biological Activity

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a significant compound within the indole family, characterized by its unique substitution pattern that includes a formyl group at the 3-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position. This structural configuration not only enhances its chemical reactivity but also its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- can be summarized as follows:

Position Substituent
3Formyl group (–CHO)
5Methoxy group (–OCH₃)
7Fluorine atom (–F)

Research indicates that the biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Its mechanism of action could lead to alterations in cellular processes such as cancer cell signaling and microbial resistance mechanisms .

Biological Activities

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has been investigated for several biological activities:

  • Anticancer Activity : Studies have shown that related indole compounds exhibit significant anticancer properties. For instance, compounds derived from indole structures have demonstrated preferential suppression of rapidly dividing cancer cells while sparing non-tumor cells .
  • Antimicrobial Properties : The compound has shown potential against various microbial strains. For example, analogues have been identified with favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
  • Antioxidant Effects : Indole derivatives are known to activate antioxidant pathways in vivo, suggesting that 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- may also contribute to reducing oxidative stress and inflammation .

Antitumor Activity

In a study examining the effects of various indole derivatives on cancer cell lines, it was found that specific substitutions at the indole ring significantly impacted their potency against cancer cells. Compounds with a fluorine substitution at the 7-position showed enhanced activity compared to their non-fluorinated counterparts .

Antimicrobial Screening

A comprehensive screening campaign identified several derivatives with potent antimicrobial activity against MRSA. The most effective compounds exhibited MIC values significantly lower than those of established antibiotics, indicating their potential as novel antimicrobial agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-:

Activity Type Findings Reference
AnticancerSignificant inhibition of cancer cell growth; preferential targeting of rapidly dividing cells
AntimicrobialEffective against MRSA; MIC ≤ 0.25 µg/mL
AntioxidantActivation of Nrf2-HO-1 pathway; reduction in oxidative stress

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde, and what methodological considerations are critical for reproducibility?

The synthesis of indole derivatives typically involves multi-step reactions. For example, similar compounds like (7-chloro-1H-indol-3-yl)methanol derivatives are synthesized via alkylation of indole-3-carbaldehyde intermediates using NaH in DMF, followed by reduction with NaBH₄ . For 7-fluoro-5-methoxy derivatives, fluorination and methoxylation steps must be carefully optimized. Key considerations include:

  • Reagent selection : Use of POCl₃/DMF for formylation or trifluoromethylation agents for fluorine introduction .
  • Purification : Flash column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) ensures high purity .
  • Yield optimization : Temperature control during NaH-mediated alkylation prevents side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C-NMR : Essential for confirming substituent positions (e.g., methoxy at C5, fluoro at C7). Coupling constants in ¹H-NMR distinguish para/meta substitution .
  • HR-ESI-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for fluorine placement .
  • HPLC : Monitors purity (>98% by HPLC is standard for research-grade material) .

Q. How should this compound be stored to ensure long-term stability, and what degradation products should researchers monitor?

  • Storage : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Degradation pathways :
    • Hydrolysis of the methoxy group under acidic conditions.
    • Aldehyde oxidation to carboxylic acid in humid environments .
    • Monitor via TLC or LC-MS for unexpected peaks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of 7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde?

  • DFT calculations : Predict electrophilic/nucleophilic sites using frontier molecular orbitals (e.g., aldehyde group as an electrophilic center) .
  • Docking studies : Assess binding affinity to targets like cytochrome P450 enzymes or serotonin receptors, leveraging the fluorinated indole scaffold’s electron-withdrawing effects .
  • Solvent effects : COSMO-RS models simulate solvation impacts on reaction pathways .

Q. How can researchers resolve contradictions in spectral data arising from solvent effects or impurities?

  • Solvent-induced shifts : Compare NMR in CDCl₃ vs. DMSO-d₆; aldehydes show downfield shifts (~10 ppm in ¹³C-NMR) in polar solvents .
  • Impurity identification : Use 2D NMR (HSQC, HMBC) to differentiate between regioisomers or byproducts .
  • Crystallographic validation : Resolve ambiguous NOE correlations with SHELXL-refined X-ray structures .

Q. What strategies exist for regioselective functionalization of the indole core, and how do electronic effects influence substitution patterns?

  • Electrophilic substitution : Fluorine at C7 directs further electrophiles to C4/C6 via resonance effects. Methoxy at C5 deactivates C6, favoring C4 substitution .
  • Cross-coupling : Suzuki-Miyaura reactions at C2/C3 require Pd catalysts and protecting groups for the aldehyde .
  • Steric effects : Bulky substituents at C3 (e.g., benzyl groups) hinder reactivity at adjacent positions .

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